![molecular formula C14H13NO4S B1363175 4-{[(4-Methylphenyl)sulfonyl]amino}benzoesäure CAS No. 37028-85-6](/img/structure/B1363175.png)

4-{[(4-Methylphenyl)sulfonyl]amino}benzoesäure

Übersicht

Beschreibung

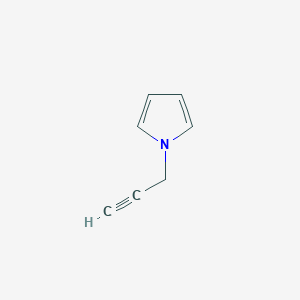

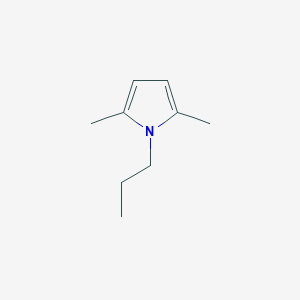

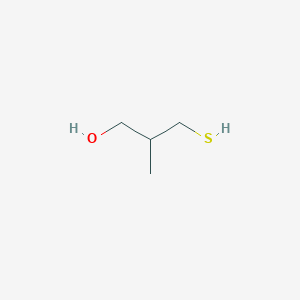

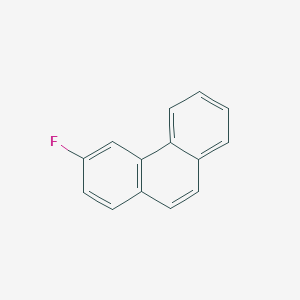

4-(4-Methylphenylsulfonamido)benzoic acid is an organic compound with the molecular formula C14H13NO4S. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to an aromatic amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylphenylsulfonamido)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, it disrupts the pathway, leading to decreased cell proliferation. This is particularly significant in cancer cells, where the Wnt signaling pathway is often overactive .

Pharmacokinetics

Its efficacy concentration ranges from 125-5 μM in DLD-1, SW480, and LS174T cultures , suggesting that it has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This occurs due to the degradation of β-catenin, which disrupts the Wnt signaling pathway and decreases cell proliferation .

Biochemische Analyse

Biochemical Properties

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-catenin, a protein involved in cell signaling and gene expression. The interaction between 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid and β-catenin leads to the ubiquitination and proteasomal degradation of β-catenin . This interaction highlights the compound’s potential role in regulating protein stability and cellular signaling pathways.

Molecular Mechanism

At the molecular level, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the C-terminal region of β-catenin, inducing its ubiquitination and subsequent degradation by the proteasome . This mechanism of action highlights the compound’s ability to regulate protein levels and influence cellular processes. Additionally, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid may inhibit or activate other enzymes, further affecting cellular functions and gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

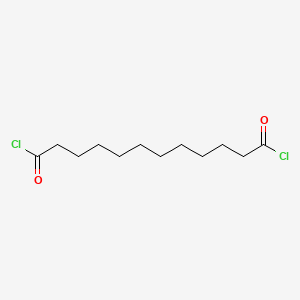

The synthesis of 4-(4-Methylphenylsulfonamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylphenylsulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 4-{[(4-Methylphenyl)sulfonyl]amino}benzenesulfonic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-{[(4-Methylphenyl)sulfonyl]amino}methylbenzoic acid

- 4-{[(4-Methylphenyl)sulfonyl]amino}benzenesulfonic acid

- 4-(4-Methylphenylsulfonamido)benzoic acid methyl ester

Uniqueness

4-(4-Methylphenylsulfonamido)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340085 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37028-85-6 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.